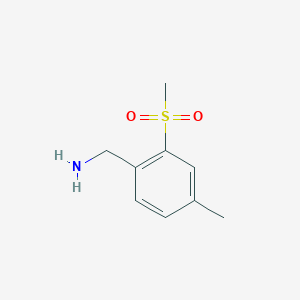(2-Methanesulfonyl-4-methylphenyl)methanamine
CAS No.:
Cat. No.: VC15796548
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | (4-methyl-2-methylsulfonylphenyl)methanamine |
| Standard InChI | InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,6,10H2,1-2H3 |
| Standard InChI Key | LAKIXSGJZYHTBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CN)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of (2-Methanesulfonyl-4-methylphenyl)methanamine is C9H13NO2S, with a molecular weight of 199.27 g/mol . Its IUPAC name, (2-methyl-4-(methylsulfonyl)phenyl)methanamine, reflects the positions of the substituents on the aromatic ring. Key structural attributes include:
-
Methanesulfonyl group (-SO2CH3): A strong electron-withdrawing group that influences the compound’s electronic properties and reactivity.
-
Methyl group (-CH3): Provides steric bulk and modulates solubility.
-
Primary amine (-CH2NH2): A nucleophilic site enabling participation in condensation, alkylation, and acylation reactions.
The canonical SMILES representation is NCc1ccc(cc1S(=O)(=O)C)C, and the InChI key is LAKIXSGJZYHTBR-UHFFFAOYSA-N .
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (2-Methanesulfonyl-4-methylphenyl)methanamine typically involves multi-step reactions starting from commercially available precursors:
-
Sulfonation of Toluene Derivatives:
-
Alternative Pathway:
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | ClSO3H, H2SO4, 0–5°C | Sulfonation of aromatic ring |
| 2 | NH3, H2/Pd-C, ethanol | Reductive amination |
| 3 | NaBH4, MeOH | Aldehyde reduction to amine |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as over-sulfonated derivatives and ensuring efficient separation of isomers .
Chemical Reactivity and Applications
Reaction Pathways
The compound’s reactivity is dominated by its amine and sulfonyl groups:
-
Nucleophilic Substitution: The primary amine reacts with acyl chlorides to form amides (e.g., acetylation with acetic anhydride).
-
Oxidation: The methanesulfonyl group is resistant to further oxidation, but the amine can be oxidized to a nitro group under strong conditions.
-
Reduction: LiAlH4 reduces the sulfonyl group to a thioether, though this is rarely utilized due to side reactions .
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative |
| Sulfonamide formation | Benzenesulfonyl chloride | Bis-sulfonamide |
| Alkylation | Methyl iodide | N-Methylated derivative |
Pharmaceutical Research
(2-Methanesulfonyl-4-methylphenyl)methanamine serves as a precursor in the synthesis of:
-
Dopamine Receptor Modulators: Structural analogs have shown affinity for D2 and D3 receptors in preclinical studies .
-
Anticancer Agents: Derivatives inhibit tubulin polymerization, a mechanism explored in leukemia cell lines .
| Parameter | Value |
|---|---|
| GHS Classification | Acute Toxicity (Oral), Category 4 |
| Storage | Cool, dry place away from light |
| Disposal | Incineration or chemical waste |
Regulatory Status
As of 2025, (2-Methanesulfonyl-4-methylphenyl)methanamine is listed as discontinued by major suppliers like CymitQuimica, likely due to limited commercial demand .
Comparison with Structural Analogs
Positional Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume